4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic molecule that features a pyrrolidin-2-one core with substituted benzodiazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through the cyclization of appropriate precursors, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
- 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both chlorophenyl and fluorophenyl groups can influence its binding affinity and selectivity towards biological targets.
Properties
Molecular Formula |
C25H21ClFN3O |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H21ClFN3O/c26-20-5-3-4-18(12-20)15-30-23-7-2-1-6-22(23)28-25(30)19-13-24(31)29(16-19)14-17-8-10-21(27)11-9-17/h1-12,19H,13-16H2 |
InChI Key |
ZGBQYQSRXOMEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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